molecular formula C5H6N2O3 B1500526 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid CAS No. 215523-33-4

4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

Cat. No.: B1500526
CAS No.: 215523-33-4
M. Wt: 142.11 g/mol
InChI Key: YGRKKKIDGHTEHL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1H-Imidazole-5-carboxylic acid is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) at the 4-position and a carboxylic acid group (-COOH) at the 5-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available imidazole derivatives.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-formyl-1H-imidazole-5-carboxylic acid or 4-carboxy-1H-imidazole-5-carboxylic acid.

    Reduction: Formation of 4-(hydroxymethyl)-1H-imidazole-5-methanol or 4-(hydroxymethyl)-1H-imidazole-5-aldehyde.

Scientific Research Applications

4-(Hydroxymethyl)-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and as a potential ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways: It may interfere with metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

    4-Methylimidazole: Lacks the hydroxymethyl and carboxylic acid groups, leading to different chemical properties and applications.

    4-Hydroxy-2-quinolone: Contains a hydroxyl group and a quinolone ring, differing in structure and biological activity.

Uniqueness: 4-(Hydroxymethyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-1-3-4(5(9)10)7-2-6-3/h2,8H,1H2,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRKKKIDGHTEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665430
Record name 5-(Hydroxymethyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215523-33-4
Record name 5-(Hydroxymethyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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